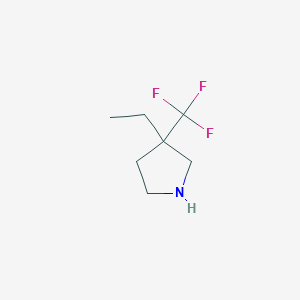amine](/img/structure/B13271691.png)
[1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C11H15Cl2N It is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dichlorophenyl)ethylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,4-Dichlorophenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,4-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: In medicinal chemistry, 1-(2,4-Dichlorophenyl)ethylamine is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for further development.
Industry: Industrially, the compound is used in the production of specialty chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)ethylamine
- 1-(2,4-Dichlorophenyl)ethylamine
- 1-(2,4-Dichlorophenyl)ethylamine
Comparison: Compared to its similar compounds, 1-(2,4-Dichlorophenyl)ethylamine is unique due to the presence of the isopropylamine group, which may confer different chemical and biological properties. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it distinct from other related compounds.
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-7(2)14-8(3)10-5-4-9(12)6-11(10)13/h4-8,14H,1-3H3 |
InChI Key |
RJQDPGQDNFLUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)
![1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol](/img/structure/B13271613.png)
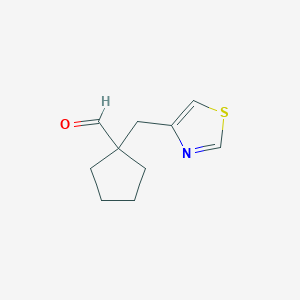
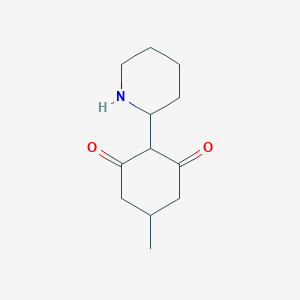

amine](/img/structure/B13271643.png)
![7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13271650.png)
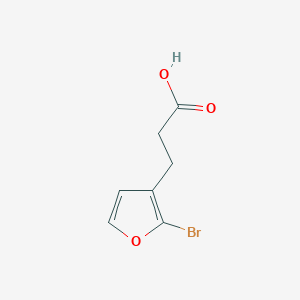
![2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13271656.png)
![2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol](/img/structure/B13271661.png)
![2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13271674.png)
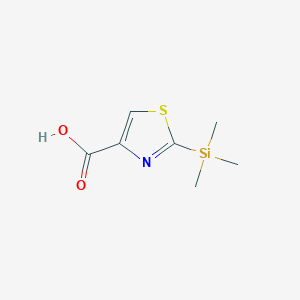
![3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13271679.png)
